molecular formula C11H15F3N4O2 B2521461 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1421484-67-4

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No. B2521461
CAS RN: 1421484-67-4
M. Wt: 292.262
InChI Key: BDIGFSWTIXCWII-UHFFFAOYSA-N
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Description

The compound N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide is a complex molecule that appears to be related to various synthetic organic compounds. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemistry involved in synthesizing related compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of manganese(III)-based radical cyclization. For instance, the reaction of N,N′-oligomethylenebis(3-oxobutanamide)s with 1,1-diarylethenes in the presence of manganese(III) acetate produces N,N′-oligomethylenebis(2-methyl-5,5-diaryl-4,5-dihydrofuran-3-carboxamide)s . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the trifluoromethyl and triazole groups.

Molecular Structure Analysis

The molecular structure of the compound of interest includes a 1,2,4-triazole ring, a trifluoromethyl group, and a cyclobutanecarboxamide moiety. These features are indicative of a molecule that could have interesting electronic properties due to the presence of the electron-withdrawing trifluoromethyl group and the potential for hydrogen bonding and dipole interactions from the amide and triazole functionalities.

Chemical Reactions Analysis

While the specific chemical reactions of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide are not detailed in the provided papers, similar compounds have been shown to undergo transformations that could be relevant. For example, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide involves a cycloaddition followed by spontaneous elimination and hydrolysis . These types of reactions could be applicable to modifying the structure or functionalizing the compound of interest.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization of Research Chemicals

Triazole derivatives, including compounds like 3,5-AB-CHMFUPPYCA, have been synthesized and characterized for their potential as research chemicals. These compounds often undergo bioisosteric replacement, leading to the creation of various isomers with potential pharmacological activities yet to be explored. Such studies highlight the ongoing efforts to understand and harness the chemical properties of triazole derivatives for scientific research applications (McLaughlin et al., 2016).

Diverse Trifluoromethyl Heterocycles Synthesis

Research has demonstrated the synthesis of a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, from diazoketoesters. These compounds are of significant interest due to their diverse applications in materials science, pharmacology, and as intermediates in organic synthesis. This versatility underscores the potential of trifluoromethylated compounds in scientific research and development (Honey et al., 2012).

Cannabimimetic Indazole Derivatives

The identification of new psychoactive substances, such as cannabimimetic indazole derivatives, has been a focal point of forensic and toxicological studies. These compounds, including ADB-BINACA, AB-FUBICA, and others, have been analyzed for their chemical structures and potential interactions with cannabinoid receptors. Such studies contribute to the broader understanding of synthetic cannabinoids and their implications for public health and regulatory policies (Qian et al., 2015).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c1-17-9(11(12,13)14)16-18(10(17)20)6-5-15-8(19)7-3-2-4-7/h7H,2-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIGFSWTIXCWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2CCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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